Product packaging for 1-(2,4-dichlorobenzyl)-4-nitro-1H-pyrazole(Cat. No.:CAS No. 90723-90-3)

1-(2,4-dichlorobenzyl)-4-nitro-1H-pyrazole

Cat. No.: B2683999
CAS No.: 90723-90-3
M. Wt: 272.09
InChI Key: KUBADIKEHIPJFX-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-4-nitro-1H-pyrazole (CAS 90723-90-3) is a nitrogen-containing heterocyclic compound with the molecular formula C 10 H 7 Cl 2 N 3 O 2 and an average mass of 272.085 Da . It serves as a versatile chemical building block in various research applications, particularly in the synthesis of more complex molecules for pharmaceutical and medicinal chemistry research . Pyrazole and nitro-pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of potential biological activities . Research into structurally related pyrazoline and heterocyclic compounds has demonstrated significant interest in their antimicrobial and receptor-binding properties . For instance, certain 1-(2,4-dichlorophenyl)pyrazoline derivatives have been investigated as cannabinoid CB1 receptor antagonists . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Cl2N3O2 B2683999 1-(2,4-dichlorobenzyl)-4-nitro-1H-pyrazole CAS No. 90723-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBADIKEHIPJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2,4 Dichlorobenzyl 4 Nitro 1h Pyrazole and Its Structural Analogues

Historical Perspectives and Foundational Syntheses of Pyrazole (B372694) Rings

The pyrazole ring system, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal and agricultural chemistry. nih.gov Historically, the most significant and widely used method for constructing the pyrazole core is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883. slideshare.netjk-sci.comresearchgate.net This reaction involves the condensation of a hydrazine (B178648) or its derivatives with a 1,3-dicarbonyl compound. researchgate.netchemhelpasap.com The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. slideshare.netrsc.org A key challenge in the Knorr synthesis, especially with unsymmetrical dicarbonyl compounds and substituted hydrazines, is controlling the regioselectivity of the condensation. rsc.orgnih.gov

Another foundational approach is the Paal-Knorr synthesis , which, while more commonly associated with furans and pyrroles from 1,4-diketones, has variations applicable to pyrazoles starting from 1,3-dicarbonyls and hydrazines. researchgate.netwikipedia.orgyoutube.comorganic-chemistry.org

In the 20th century, 1,3-dipolar cycloaddition reactions emerged as a powerful and versatile tool for pyrazole synthesis. acs.org This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene. acs.orgunisi.it The regioselectivity of this cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile. acs.org This approach offers a high degree of convergence and is instrumental in preparing polysubstituted pyrazoles that may be difficult to access through classical condensation methods. rsc.orgresearchgate.netorganic-chemistry.org

Targeted Synthesis of 1-(2,4-Dichlorobenzyl)-4-nitro-1H-pyrazole

The synthesis of the title compound can be envisioned through several strategic pathways, primarily revolving around the sequence of forming the pyrazole ring, nitration, and N-alkylation. The most common and logical approach involves the initial synthesis of 4-nitropyrazole, followed by the regioselective N-alkylation with 2,4-dichlorobenzyl chloride.

Precursor Synthesis and Functionalization Strategies

The primary precursors required for the most direct synthetic route are 4-nitropyrazole and 2,4-dichlorobenzyl halide.

4-Nitropyrazole: This key intermediate is typically synthesized by the direct nitration of the parent pyrazole. While early methods using mixed nitric and sulfuric acids resulted in modest yields (around 56%), significant improvements have been developed. guidechem.com A highly efficient one-pot, two-step method involves reacting pyrazole with concentrated sulfuric acid to form pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid (oleum). guidechem.com This optimized process can achieve yields as high as 85%. guidechem.com

2,4-Dichlorobenzyl Chloride: This alkylating agent is commercially available but can be synthesized from 2,4-dichlorotoluene (B165549) via free-radical chlorination or from 2,4-dichlorobenzyl alcohol via reaction with a chlorinating agent like thionyl chloride.

(2,4-Dichlorobenzyl)hydrazine: For an alternative synthetic strategy involving cyclocondensation, this substituted hydrazine is a necessary precursor. It can be prepared from 2,4-dichloroaniline (B164938) through diazotization followed by reduction with a reagent like tin(II) chloride to form the corresponding phenylhydrazine. chemicalbook.com Alternatively, direct alkylation of hydrazine with 2,4-dichlorobenzyl chloride can be employed, though this often requires careful control to avoid over-alkylation. organic-chemistry.org

Cyclization Reactions and Conditions for Pyrazole Formation

In the principal synthetic route, the pyrazole ring is pre-formed in the 4-nitropyrazole precursor. The key reaction is therefore not cyclization but the N-alkylation of the pyrazole ring.

The N-alkylation of 4-nitropyrazole with an electrophile like 2,4-dichlorobenzyl chloride is typically performed under basic conditions. The base deprotonates the pyrazole N-H, generating a pyrazolate anion which then acts as a nucleophile. mdpi.com A significant challenge in the N-alkylation of unsymmetrical pyrazoles is regioselectivity, as the reaction can yield two different isomers (N1 and N2 substitution). For 4-nitropyrazole, the N1-substituted product, this compound, is generally the desired isomer. The regiochemical outcome is influenced by steric hindrance and the electronic nature of the substituents. The presence of the nitro group at C4 can influence the electron distribution in the pyrazolate anion, and the bulky 2,4-dichlorobenzyl group may preferentially attack the less sterically hindered N1 position. researchgate.net

Common conditions for N-alkylation include:

Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). nih.govbeilstein-journals.org

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org

Temperature: Reactions are often run at room temperature or with gentle heating to achieve complete conversion. beilstein-journals.org

Alkylating AgentPyrazole SubstrateBase / SolventTemperatureOutcome / Yield
Iodomethane4-NitropyrazoleK₂CO₃ / DMF25 °C80-98% Yield (N1-methylated) nih.gov
Benzyl (B1604629) Bromide3-Substituted PyrazolesK₂CO₃ / DMSORoom Temp.High N1-regioselectivity acs.org
Benzylic Trichloroacetimidates4-ChloropyrazoleCSA / 1,2-DCERefluxGood yields of N-alkylated products researchgate.netsemanticscholar.org

Regioselective Nitration and Functional Group Introduction at Position 4

This section addresses two scenarios: nitration of the parent pyrazole to form the precursor, and nitration of a pre-formed 1-substituted pyrazole.

Nitration of Pyrazole: The direct nitration of pyrazole to form 4-nitropyrazole is a well-established electrophilic aromatic substitution. The C4 position of the pyrazole ring is the most electron-rich and sterically accessible position for electrophilic attack. cdnsciencepub.com The reaction is typically carried out using strong nitrating agents.

Nitrating AgentConditionsYield of 4-NitropyrazoleReference
HNO₃ / H₂SO₄90 °C, 6 h56% guidechem.com
Fuming HNO₃ / Fuming H₂SO₄50 °C, 1.5 h85% guidechem.com
N-Nitropyrazole RearrangementH₂SO₄, Room Temp.N/A nih.gov

Nitration of 1-(2,4-dichlorobenzyl)-1H-pyrazole: An alternative synthetic route would involve nitrating 1-(2,4-dichlorobenzyl)-1H-pyrazole. In 1-substituted pyrazoles, the C4 position remains the most favorable site for electrophilic substitution. cdnsciencepub.com Nitration with agents like "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) has been shown to selectively nitrate (B79036) the 4-position of the pyrazole ring in 1-phenylpyrazole (B75819) derivatives. cdnsciencepub.comcdnsciencepub.com Using stronger conditions, such as mixed nitric and sulfuric acids, can sometimes lead to nitration on the benzyl ring as a side reaction. cdnsciencepub.comrsc.org

Optimization of Reaction Pathways and Overall Yields

Factors influencing the N-alkylation reaction include:

Choice of Base and Solvent: Stronger bases like sodium hydride in DMF or THF can lead to high conversion but may affect selectivity. nih.gov Milder bases like potassium carbonate in DMF or acetonitrile often provide a good balance of reactivity and selectivity. nih.govacs.org The K₂CO₃/DMSO system has been shown to provide high N1-regioselectivity for 3-substituted pyrazoles. acs.org

Temperature Control: Increasing the reaction temperature can improve the rate of reaction but may also decrease the regioselectivity. beilstein-journals.org Running the reaction at the lowest temperature necessary for complete consumption of the starting material is often optimal.

Nature of the Electrophile: While benzyl chlorides are effective, more reactive electrophiles like benzyl bromides or trichloroacetimidates can also be used, sometimes under milder, acid-catalyzed conditions, which can offer an alternative pathway avoiding strong bases. mdpi.comresearchgate.net

Derivatization Strategies for Analogues of this compound

The structure of this compound offers several sites for derivatization to produce structural analogues.

Reduction of the Nitro Group: The 4-nitro group is a versatile functional handle. It can be readily reduced to a 4-amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reduction with metals in acid (e.g., SnCl₂/HCl). The resulting 4-aminopyrazole derivative is a key intermediate for further functionalization. This amino group can undergo a wide range of reactions, including diazotization, acylation, and sulfonylation, to introduce diverse functionalities at the C4 position. google.comresearchgate.net

Modification of the Benzyl Ring: The 2,4-dichlorophenyl ring can be modified through electrophilic aromatic substitution, although the two chlorine atoms are deactivating. However, under forcing conditions, further substitution could be achieved. Alternatively, nucleophilic aromatic substitution (SNAr) could potentially replace one or both chlorine atoms, particularly if activated by other substituents.

Functionalization of the Pyrazole Ring: While the C4 position is occupied, direct C-H activation could be used to functionalize the C3 and C5 positions of the pyrazole ring, although this can be challenging. Guided C-H activation, where the N1-substituent directs a metal catalyst to a specific C-H bond, has been used for the arylation of 4-nitropyrazoles at the C5 position. nih.gov This advanced methodology provides a route to more complex, polysubstituted pyrazole analogues.

Modifications on the 2,4-Dichlorobenzyl Moiety

The structural diversity of analogues related to this compound can be readily achieved by varying the substituted benzyl halide used in the initial N-alkylation step. The reaction of 4-nitro-1H-pyrazole with a range of benzyl bromides or chlorides, bearing different substituents on the phenyl ring, provides a direct method to synthesize a library of N-benzyl-4-nitropyrazoles. This approach allows for the systematic investigation of how electronic and steric effects of the benzyl substituent influence the properties of the resulting molecule.

The general synthetic scheme involves the deprotonation of 4-nitro-1H-pyrazole by a base, creating a nucleophilic pyrazolate anion that subsequently displaces the halide from the substituted benzyl halide. Common conditions involve using bases like potassium carbonate in solvents such as acetone (B3395972) or DMF. mdpi.com This method has been successfully applied to synthesize a variety of N-substituted heterocyclic compounds, demonstrating its broad applicability. organic-chemistry.orgmdpi.com

Table 1: Examples of N-Alkylation of Heterocycles with Various Substituted Benzyl Halides This table illustrates the versatility of the N-alkylation reaction to introduce diverse benzyl groups, a strategy directly applicable to the synthesis of 1-(substituted-benzyl)-4-nitro-1H-pyrazole analogues.

Heterocyclic CoreBenzyl Halide ReagentBase / SolventReference
N-benzoyl 5-(aminomethyl)tetrazoleBenzyl bromideK₂CO₃ / Acetone mdpi.com
Pyridinium Precursor4-NitrobenzylbromideSolvent-free researchgate.net
4-Nitropyrazole4-Methoxybenzyl chlorideK₂CO₃ / Acetonitrile
PyrroleAlkyl halides[Bmim][PF₆] organic-chemistry.org

While direct modification of the 2,4-dichlorobenzyl ring after its attachment to the pyrazole is less common, the synthesis of analogues is efficiently accomplished by employing a diverse pool of commercially available or synthetically accessible benzyl halides from the outset.

Substitutions and Structural Diversification on the Pyrazole Ring

The pyrazole ring of this compound, and 4-nitropyrazoles in general, offers several avenues for further functionalization. The nitro group at the C4 position is a key functional handle that can be transformed to introduce diverse substituents.

A primary and highly useful transformation is the reduction of the 4-nitro group to a 4-amino group. This catalytic reduction is typically performed using reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or other reducing agents like tin(II) chloride. The resulting 4-aminopyrazole is a critical intermediate for a wide range of subsequent reactions. nih.gov For instance, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex structures.

Beyond the transformation of the nitro group, direct C-H functionalization of the pyrazole ring has emerged as a powerful tool for structural diversification. For example, transition-metal-catalyzed C-H arylation can be achieved at the C5 position of N-substituted 4-nitropyrazoles. acs.org This method allows for the introduction of various aryl groups, providing a direct route to 1-benzyl-4-nitro-5-aryl-1H-pyrazoles.

Table 2: Key Reactions for Diversification of the 4-Nitropyrazole Core

Starting MaterialReagent(s)Product TypeReaction TypeReference
N-Substituted 4-NitropyrazoleH₂, Pd/CN-Substituted 4-AminopyrazoleNitro Group Reduction nih.gov
N-Substituted 4-NitropyrazoleAryl Iodide, Copper CatalystN-Substituted 5-Aryl-4-nitropyrazoleC-H Arylselenation acs.org
4-NitropyrazoleNH₂OSO₃H, K₂CO₃1-Amino-4-nitropyrazoleN-Amination nih.gov
4-IodopyrazoleFuming HNO₃, Zeolite4-NitropyrazoleNitration nih.gov

These methodologies demonstrate that the pyrazole core is not static but can be chemically manipulated to generate a wide array of derivatives with varied substitution patterns, thereby expanding the chemical space accessible from the parent compound.

Preparation of Fused Pyrazole Systems Incorporating the Core Structure

The synthesis of fused heterocyclic systems, particularly those involving the fusion of a pyridine (B92270) ring to the pyrazole core, represents a significant extension of the structural diversity of these compounds. The most common strategy to achieve this involves using 4-aminopyrazole derivatives as key building blocks. nih.govresearchgate.netresearchgate.net

The synthetic sequence typically begins with the preparation and subsequent reduction of this compound to yield 1-(2,4-dichlorobenzyl)-4-amino-1H-pyrazole. This amino-substituted pyrazole can then undergo cyclocondensation reactions with various 1,3-dielectrophilic reagents to construct the fused pyridine ring, leading to the formation of pyrazolo[4,3-b]pyridines. researchgate.netresearchgate.netbeilstein-journals.org

A variety of reagents and reaction conditions have been developed for this cyclization step. For example, reacting 4-aminopyrazoles with β-dicarbonyl compounds, α,β-unsaturated ketones, or malononitrile (B47326) derivatives in the presence of an acid or base catalyst can efficiently yield the corresponding fused pyrazolo[3,4-b]pyridine systems. beilstein-journals.orgmdpi.com

Table 3: Synthetic Routes to Fused Pyrazolo[b]pyridines from Aminopyrazoles

Aminopyrazole DerivativeCyclization PartnerResulting Fused SystemReference
5-AminopyrazoleMalononitrileAminopyrazolo[4,3-b]pyridine researchgate.netresearchgate.net
5-Aminopyrazole1,3-DiketonesPyrazolo[3,4-b]pyridine mdpi.com
4-Aminopyrazole-5-carbaldehyde(Self-condensation or with other reagents)Pyrazolo[4,3-b]pyridine nih.gov
5-AminopyrazoleAzlactonesTetrahydro-1H-pyrazolo[3,4-b]pyridines thieme-connect.com

This synthetic approach provides a robust platform for creating complex, polycyclic molecules that incorporate the 1-(2,4-dichlorobenzyl)pyrazole scaffold, opening avenues for the development of novel compounds with potentially unique properties.

Theoretical and Computational Investigations of 1 2,4 Dichlorobenzyl 4 Nitro 1h Pyrazole and Analogous Pyrazole Systems

Quantum Chemical Studies

Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy states, which are crucial for predicting chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it a standard tool for studying pyrazole (B372694) derivatives. eurasianjournals.com Calculations, often using the B3LYP hybrid functional, can optimize the molecule's geometry and determine various electronic properties and reactivity descriptors. researchgate.netresearchgate.net

The electronic structure of 1-(2,4-dichlorobenzyl)-4-nitro-1H-pyrazole is significantly influenced by its substituents. The electron-withdrawing nature of the 4-nitro group and the two chlorine atoms on the benzyl (B1604629) ring affects the electron density distribution across the entire molecule. The pyrazole ring itself is a π-excessive heterocycle, but the nitro group at the C4 position substantially lowers the electron density of the ring, making it more susceptible to nucleophilic attack, particularly at the C3 and C5 positions. mdpi.com

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. These include chemical hardness (η), which indicates resistance to electron transfer, and the electrophilicity index (ω), which measures the propensity to accept electrons. nih.govresearchgate.net For pyrazole systems, these descriptors help in rationalizing their biological activity. researchgate.net

Table 1: Representative Global Reactivity Descriptors for Analogous Pyrazole Systems (Calculated in eV)
DescriptorDefinitionTypical Value Range for Pyrazole Analogs
Chemical Hardness (η)Resistance to change in electron distribution~2.2 - 2.6 eV irjweb.com
Chemical Potential (μ)The propensity of electrons to escape the system~ -3.5 to -4.0 eV
Electrophilicity Index (ω)Propensity of a species to accept electrons~2.5 - 3.5 eV
Softness (S)Reciprocal of hardness (1/η)~0.38 - 0.45 eV⁻¹

Note: Values are illustrative, based on data from various substituted pyrazole derivatives, and serve to represent the expected range for similar compounds.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). taylorandfrancis.comnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the strong electron-withdrawing nitro group is expected to significantly lower the energy of both the HOMO and LUMO, with a pronounced effect on the LUMO. taylorandfrancis.com This typically results in a smaller energy gap compared to unsubstituted pyrazole, indicating higher reactivity. jcsp.org.pk DFT calculations on analogous pyrazole systems show that the HOMO is often distributed across the pyrazole and phenyl rings, while the LUMO is concentrated on the pyrazole ring and the electron-withdrawing substituent, such as the nitro group. nih.gov

Table 2: Representative FMO Energies for Analogous Pyrazole Systems (Calculated in eV)
Molecule TypeE(HOMO)E(LUMO)ΔE (Gap)Reference
Substituted Phenyl-Pyrazole-6.150-1.0325.118 nih.gov
Naproxen-Pyrazole Amide-5.44-1.214.23 jcsp.org.pk
Thiophene-Pyrazole Amide-6.91-1.984.93 researchgate.net

Note: These values are from DFT studies on different, but structurally related, pyrazole derivatives and are presented to illustrate typical energy ranges.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, providing crucial insights into its reactive behavior. deeporigin.comnumberanalytics.com The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded so that red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov

For this compound, the MEP map is expected to show distinct regions of charge localization:

Negative Potential (Red): The most intense negative potential would be localized on the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding and interactions with electrophiles. nih.gov The N2 nitrogen of the pyrazole ring also represents a region of negative potential. researchgate.net

Positive Potential (Blue): Positive potential regions are generally found around the hydrogen atoms of the molecule.

Neutral/Intermediate Potential (Green/Yellow): The aromatic rings and the chlorine atoms would exhibit intermediate potentials, though the electron-rich π-systems of the rings can be involved in stacking interactions.

MEP analysis is instrumental in understanding non-covalent interactions, which are vital for ligand-protein binding in biological systems. deeporigin.comrsc.org

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. amanote.com Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for pyrazole derivatives often show good agreement with experimental data. researchgate.netjocpr.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Predictions for this compound would help in assigning the signals of the protons and carbons in the pyrazole and dichlorophenyl rings.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the absorption bands in an experimental IR spectrum. For the target molecule, characteristic frequencies for C-H, C=N, N-N stretching of the pyrazole ring, and the symmetric and asymmetric stretching of the NO₂ group would be of particular interest. jocpr.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max). researchgate.net The calculations can identify the nature of these transitions, such as π→π* transitions within the aromatic systems. researchgate.net

Table 3: Predicted Spectroscopic Data (Illustrative) for Key Functional Groups
SpectroscopyFunctional Group / AtomPredicted Value
¹H NMRPyrazole Ring Protonsδ 7.5 - 8.5 ppm
¹³C NMRPyrazole Ring Carbonsδ 110 - 150 ppm
IRNO₂ Asymmetric Stretch~1550 cm⁻¹
IRNO₂ Symmetric Stretch~1350 cm⁻¹
UV-Visπ→π* Transition (λ_max)~300 nm

Note: These are representative values based on computational studies of analogous nitropyrazole and aromatic heterocyclic compounds. researchgate.netjocpr.com

Molecular Docking and Molecular Dynamics Simulations

While quantum chemical studies reveal the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how a molecule will interact with biological macromolecules, such as proteins. These techniques are cornerstones of computer-aided drug design. eurasianjournals.comtojqi.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govmedicalresearchjournal.org The process involves sampling numerous conformations of the ligand within the binding pocket and scoring them based on binding affinity or energy. nih.gov Pyrazole derivatives are known to inhibit a wide range of protein targets, including various kinases and proteins involved in apoptosis regulation. nih.govresearchgate.netrsc.org

For this compound, potential protein targets could include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), or the anti-apoptotic protein Bcl-2. nih.govrsc.org Docking studies on analogous pyrazoles reveal common interaction patterns:

Hydrogen Bonds: The nitro group and the pyrazole nitrogen atoms are potent hydrogen bond acceptors, often interacting with key amino acid residues in the active site. nih.gov

Hydrophobic Interactions: The dichlorophenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues.

π-π Stacking: The aromatic pyrazole and dichlorophenyl rings can form π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. nih.govnih.gov MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and confirming whether the key interactions identified in docking are maintained. hilarispublisher.comresearchgate.net

Table 4: Representative Docking Results of Pyrazole Analogs with Biological Targets
Protein Target (PDB ID)Pyrazole AnalogBinding Energy (kcal/mol)Key Interacting ResiduesReference
VEGFR-2 (2QU5)Di(4-chlorophenyl)-pyrazole derivative-10.09Cys919, Asp1046 (H-bonds) nih.gov
CDK2 (2VTO)Di(4-chlorophenyl)-pyrazole derivative-10.35Leu83, Lys33 (H-bonds) nih.gov
Bcl-2Trisubstituted-pyrazole derivative-8.62Arg105, Tyr67 (H-bonds) researchgate.netrsc.org

Note: The data represents findings from docking studies of various substituted pyrazole derivatives, illustrating the potential binding modes and affinities for the class of compounds.

Prediction of Binding Modes and Binding Affinities

Computational docking studies are instrumental in predicting the binding modes and affinities of pyrazole derivatives within the active sites of various protein targets. These in silico techniques model the interactions between a ligand, such as a this compound analog, and a protein, providing insights into the molecular basis of their interaction. The primary goal is to identify the most stable binding conformation and estimate the binding free energy, which correlates with the compound's inhibitory potential.

In studies of pyrazole derivatives as potential inhibitors of enzymes like receptor tyrosine kinases and protein kinases, molecular docking has been employed to elucidate their binding patterns. For instance, docking simulations of various 1H-pyrazole derivatives have shown that these compounds can fit deeply within the binding pockets of proteins such as VEGFR-2, Aurora A, and CDK2. researchgate.netnih.gov The interactions are often characterized by hydrogen bonds, van der Waals forces, and hydrophobic interactions. For example, the pyrazole ring itself can participate in π-π stacking interactions with aromatic residues in the active site, while substituents on the pyrazole core can form specific hydrogen bonds that anchor the molecule. nih.govnih.gov

The binding affinity, often expressed as a docking score or binding energy (ΔG), is a key output of these simulations. Lower, more negative binding energy values typically indicate a stronger and more stable interaction between the ligand and the protein. rsc.org For example, in a study of pyrazolyl-thiazole derivatives, compounds with lower ΔG values in docking simulations also exhibited superior inhibitory activities in experimental assays. rsc.org These computational predictions are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govresearchgate.net The predicted binding modes also provide a structural rationale for the observed activity of a compound and can guide further structural modifications to enhance potency and selectivity. nih.gov

Table 1: Representative Binding Affinities of Pyrazole Derivatives from Docking Studies

Compound Series Target Protein Range of Binding Energy (kcal/mol) Key Interacting Residues
1H-pyrazole-1-carbothioamide derivatives EGFR Kinase Not specified Not specified
Pyrazolyl-thiazole derivatives Bacterial PBPs and Fungal sterol 14α-demethylase -7.5 to -9.5 Not specified
Pyrazole-carboxamide derivatives Carbonic Anhydrase (hCA I and hCA II) Not specified Not specified
Pyrazole-substituted heterocycles Cyclooxygenase-2 (COX-2) Not specified Not specified
1,2,4-triazole linked pyrazole derivatives DNA Topoisomerase II Not specified Ala197, Lys168, Asn163

Note: This table is a compilation of data from studies on various pyrazole analogs and does not represent data for this compound specifically.

Conformational Stability and Dynamic Behavior in Target Environments

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the conformational stability and behavior of the complex over time. MD simulations can predict how a compound like a this compound analog and its target protein behave in a simulated physiological environment, providing insights into the stability of the binding mode predicted by docking. researchgate.net

MD simulations have been used to study the stability of pyrazole derivatives within the active sites of their target proteins. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, as well as the persistence of key interactions over the simulation period. bohrium.com For instance, a stable binding mode is often characterized by minimal fluctuations in the ligand's position and the maintenance of crucial hydrogen bonds and hydrophobic interactions identified in docking studies. researchgate.netnih.gov

The insights gained from MD simulations are valuable for understanding the dynamic nature of drug-receptor interactions. They can help to validate the binding poses obtained from molecular docking and provide a more accurate estimation of the binding free energy by considering the entropic contributions. pensoft.net Furthermore, MD simulations can shed light on the role of solvent molecules in mediating the interaction and can help to identify allosteric sites that may not be apparent from static models. The study of the dynamic behavior of pyrazole-protein complexes is crucial for a comprehensive understanding of their mechanism of action and for the design of more effective and specific inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole systems, 2D and 3D-QSAR models have been developed to predict their efficacy as inhibitors of various biological targets, such as enzymes and receptors. acs.orgnih.gov These models are built using a dataset of compounds with known biological activities, which are then used to train and validate the model.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties. shd-pub.org.rs Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to identify the descriptors that are most correlated with the biological activity and to build a predictive equation. acs.orgmdpi.com

For pyrazole derivatives, QSAR models have been successfully developed to predict their anticancer, anti-inflammatory, and antimicrobial activities. nih.govej-chem.org For example, 2D-QSAR models have been used to predict the anti-proliferative potential of pyrazole derivatives against various cancer cell lines. nih.gov Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided insights into the steric and electrostatic field requirements for potent activity. researchgate.net The predictive power of these models is assessed through internal and external validation techniques, ensuring their robustness and reliability for predicting the activity of new, untested compounds. nih.gov

Identification of Key Molecular Descriptors for Activity Optimization

A significant outcome of QSAR studies is the identification of key molecular descriptors that have a substantial impact on the biological activity of the compounds. These descriptors provide valuable insights into the structural features that are either favorable or detrimental to the desired activity, thereby guiding the optimization of lead compounds.

In QSAR studies of pyrazole derivatives, various descriptors have been identified as being important for their biological efficacy. For instance, in the context of EGFR kinase inhibitors, adjacency distance matrix descriptors have been shown to be influential. acs.orgnih.gov These descriptors relate to the topology and connectivity of the molecule. Other important descriptors often include:

Electronic descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric descriptors: Like molecular volume and surface area, which can influence how well the molecule fits into the binding site of a target protein.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which is crucial for the compound's ability to cross cell membranes and reach its target.

Thermodynamic descriptors: Including enthalpy of formation and hydration energy, which provide information about the stability of the molecule.

By understanding the influence of these descriptors, medicinal chemists can strategically modify the structure of pyrazole analogs to enhance their activity. For example, if a QSAR model indicates that a positive electrostatic potential in a certain region of the molecule is beneficial for activity, a substituent with electron-withdrawing properties could be introduced at that position. This rational, descriptor-guided approach to lead optimization can significantly improve the efficiency of the drug design process.

Table 2: Examples of Key Molecular Descriptors in QSAR Studies of Pyrazole Analogs

Descriptor Type Specific Descriptor Example Biological Activity Influenced
Topological Adjacency distance matrix descriptors EGFR kinase inhibition
Electronic HOMO/LUMO energies Various biological activities
Steric Molecular volume Receptor binding
Hydrophobic logP Membrane permeability
Thermodynamic Enthalpy of formation Molecular stability

Note: This table presents a generalized overview of descriptors found to be important in QSAR studies of various pyrazole derivatives.

Investigations into Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules, including pyrazole derivatives, is a growing area of research due to their potential applications in optoelectronics, optical data storage, and optical communications. tcichemicals.com Organic NLO materials can exhibit large second and third-order optical nonlinearities, which arise from the response of the molecule's electron cloud to an intense external electric field, such as that from a laser. nih.gov

Theoretical and computational studies play a crucial role in predicting and understanding the NLO properties of new materials. For pyrazole systems, quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been used to calculate key NLO parameters like the first hyperpolarizability (β). nih.gov The magnitude of β is a measure of the second-order NLO response of a molecule.

Studies on analogous systems have shown that the NLO properties of pyrazole derivatives can be tuned by modifying their molecular structure. For instance, the introduction of electron-donating and electron-accepting groups at different positions of the pyrazole ring can enhance the intramolecular charge transfer, which is a key factor for a large NLO response. researchgate.net The presence of a nitro group, as in this compound, is often associated with strong electron-withdrawing character, which can contribute to significant NLO properties when combined with an appropriate electron-donating group. nih.gov The planarity of the molecule and the extent of π-conjugation also play a vital role in determining the NLO response. nih.gov Computational investigations allow for the systematic screening of different pyrazole derivatives to identify candidates with promising NLO properties for further experimental validation.

Structure Activity Relationship Sar Studies Centered on the 1 2,4 Dichlorobenzyl 4 Nitro 1h Pyrazole Scaffold

Influence of the 2,4-Dichlorobenzyl Substituent on Biological Activity and Binding Affinity

The N1-substituent of the pyrazole (B372694) ring plays a pivotal role in orienting the molecule within a biological target and establishing key binding interactions. The 2,4-dichlorobenzyl group is a common moiety in medicinal chemistry, and its presence in this scaffold is significant for modulating activity.

The introduction of a benzyl (B1604629) group at the N1 position of a pyrazole is a well-tolerated modification that can be explored for further structural optimization. nih.gov The activity of pyrazole-containing compounds is often influenced by the substituents on this benzyl ring. The 2,4-dichloro substitution pattern provides a combination of steric bulk and electronic effects that can enhance binding affinity. The chlorine atoms are electron-withdrawing and increase the hydrophobicity of the phenyl ring, which can promote favorable interactions with hydrophobic pockets in a target protein.

Research on other heterocyclic scaffolds has demonstrated the importance of the 2,4-dichlorophenyl moiety for achieving high potency. For instance, in a series of spirooxindole analogs designed as potential anticancer agents, derivatives incorporating the 2,4-dichlorophenyl group were identified as the most active compounds against both MDA-MB-23 and HepG2 cancer cell lines. researchgate.net This suggests that the specific positioning of chlorine atoms at the 2 and 4 positions is advantageous for biological activity, likely by optimizing the fit and electronic complementarity with the binding site. While direct comparative studies on the 1-(2,4-dichlorobenzyl)-4-nitro-1H-pyrazole scaffold are limited, the recurring finding of enhanced activity with this substitution pattern in related molecules underscores its critical role in defining the compound's pharmacological profile.

Role of the Nitro Group at Position 4 of the Pyrazole Ring in Modulating Activity

The pyrazole ring is an aromatic heterocycle, and electrophilic substitution reactions, such as nitration, preferentially occur at the C4 position. nih.gov The introduction of a nitro group (NO₂) at this position drastically alters the electronic characteristics of the entire pyrazole core.

The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its presence at the C4 position significantly reduces the electron density of the pyrazole ring. This electronic modification can have several consequences for biological activity:

Modulation of pKa: The electron-withdrawing nature of the nitro group can increase the acidity of the pyrazole ring protons, potentially influencing ionization state and interaction with biological targets.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction with amino acid residues (e.g., arginine, lysine, histidine) in a protein's active site.

While the primary focus of studies on polynitro pyrazoles has often been on their application as energetic materials due to their high energy density, the underlying chemistry highlights the profound impact of nitro groups on the pyrazole structure. researchgate.netnih.gov In the context of drug design, these electronic effects are leveraged to fine-tune the binding affinity and selectivity of the molecule for its intended biological target. The strong electron-withdrawing effect of the 4-nitro group is therefore a key modulator of the scaffold's activity, influencing its ability to form critical interactions required for a biological response.

Impact of Other Substituents and Core Pyrazole Modifications

Beyond the N1-benzyl and C4-nitro groups, the biological activity of the pyrazole scaffold can be further modulated by introducing other substituents or by altering the core structure. SAR studies on related pyrazole derivatives have provided valuable insights into how such modifications can impact potency and selectivity.

In studies of 3,4,5-substituted pyrazole inhibitors of meprin metalloproteases, systematic variation of the groups at the C3 and C5 positions revealed clear SAR trends. nih.gov For example, starting with a 3,5-diphenylpyrazole core, replacing one of the phenyl groups with smaller residues like methyl or benzyl led to a decrease in inhibitory activity. nih.gov Conversely, a cyclopentyl group at the same position resulted in activity similar to the original diphenyl compound, indicating that the binding pocket can accommodate specific types of steric bulk. nih.gov Further modifications to the phenyl rings, such as the addition of electron-rich methoxy groups or electron-deficient cyano groups, also tuned the activity, demonstrating that both steric and electronic factors are critical. researchgate.net

The table below summarizes SAR findings from a series of 3,5-disubstituted pyrazole hydroxamic acids, which can inform potential modifications to the this compound scaffold. nih.gov

Position of VariationSubstituentEffect on Meprin α Inhibition
C3/C5PhenylHigh activity (baseline)
C3/C5MethylDecreased activity
C3/C5BenzylDecreased activity
C3/C5CyclopentylSimilar activity to Phenyl
C3/C5 Phenylmeta-CarboxyphenylSlightly reduced activity
C3/C5 Phenylpara-CarboxyphenylSlightly reduced activity

These findings suggest that the C3 and C5 positions of the pyrazole ring are sensitive to substitution. Large, hydrophobic, or specifically functionalized groups can be either beneficial or detrimental depending on the topology and chemical nature of the target's binding site. Therefore, exploring modifications at these positions on the this compound core would be a rational strategy for optimizing its biological profile.

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation—the "bioactive conformation"—that allows it to bind effectively to its target. Conformational analysis of the this compound scaffold is essential for understanding its interactions at a molecular level.

The linkage between the N1 of the pyrazole and the 2,4-dichlorophenyl ring via a methylene bridge allows for considerable rotational freedom. This flexibility means the molecule can exist in multiple conformations. Computational methods, such as density functional theory (DFT) and molecular docking, are powerful tools for investigating these conformational possibilities and identifying the most stable and likely bioactive shapes.

Studies on structurally related N-1-diaryl pyrazoles have revealed that these molecules can adopt folded conformations. For example, the crystal structure of 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile showed a distinct dihedral angle of 74.03° between its two benzene rings. This preference for a non-planar arrangement can be critical for fitting into a well-defined binding pocket.

Molecular modeling studies on complex bioactive molecules containing the 1-(2,4-dichlorobenzyl) moiety have been used to identify the optimal conformer based on intermolecular interactions and docking scores. These analyses help elucidate how the molecule orients itself within a protein's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. Understanding the preferred bioactive conformation is a critical step in the rational design of more potent and selective analogs.

Q & A

Q. What are the established synthetic routes for 1-(2,4-dichlorobenzyl)-4-nitro-1H-pyrazole, and what factors influence yield optimization?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2,4-dichlorobenzyl chloride with 4-nitro-1H-pyrazole under basic conditions (e.g., triethylamine) in a solvent like dichloromethane or DMSO. Yield optimization depends on:

  • Reaction temperature : Elevated temperatures (e.g., reflux) improve kinetics but may promote side reactions.
  • Catalyst/base selection : Triethylamine or DMAP can enhance nucleophilicity .
  • Purification : Column chromatography or recrystallization (e.g., water-ethanol mixtures) is critical for isolating high-purity products .
    Reported yields range from 50–70%, with discrepancies attributed to solvent polarity and stoichiometric ratios .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy : Key peaks include NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .
  • NMR : 1H^1H-NMR shows aromatic protons (δ 7.2–8.1 ppm for dichlorobenzyl) and pyrazole protons (δ 8.3–8.5 ppm). 13C^{13}C-NMR confirms nitro group resonance (~140 ppm) .
  • X-ray crystallography : Used to resolve structural ambiguities, such as dihedral angles between the pyrazole and benzyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative).
  • Solubility : Use of DMSO vs. aqueous buffers affects compound bioavailability .
  • Structural analogs : Modifying the nitro group to amino (via reduction) can enhance activity, as seen in related pyrazole derivatives .
    Standardized protocols (e.g., CLSI guidelines) and dose-response curves are recommended for cross-study comparisons .

Q. How can computational modeling predict the reactivity and intermolecular interactions of this compound?

Methodological Answer:

  • DFT Calculations : Assess electron density distribution to identify reactive sites (e.g., nitro group as electrophile). HOMO-LUMO gaps predict charge-transfer interactions .
  • Molecular Docking : Simulate binding with target enzymes (e.g., cytochrome P450). Pyrazole’s nitro group may form hydrogen bonds with active-site residues .
  • MD Simulations : Evaluate stability in biological membranes using force fields like CHARMM or AMBER .

Q. What experimental designs are effective for studying the compound’s role in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., NADPH oxidation for oxidoreductases) .
  • Competitive Binding Studies : Use fluorescent probes (e.g., TNP-ATP) to detect displacement in real time .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to map binding pockets .

Synthesis and Mechanistic Questions

Q. How do reaction conditions influence regioselectivity in pyrazole functionalization?

Methodological Answer: Regioselectivity in nitro group placement is controlled by:

  • Directing Groups : Electron-withdrawing substituents (e.g., Cl on benzyl) guide nitration to the pyrazole’s 4-position .
  • Acid/Base Media : Nitration in sulfuric acid favors electrophilic attack at meta positions, while neutral conditions may yield para isomers .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Byproduct Formation : Nitro reduction or benzyl halide hydrolysis can occur at high temperatures. In-line FTIR monitors reaction progress .
  • Workup Optimization : Replace column chromatography with fractional crystallization (e.g., ethanol-water) for cost-effective scaling .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in thermal stability data?

Methodological Answer:

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Variations may arise from moisture content or polymorphic forms .
  • Replicate Studies : Compare data across labs using identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) .

Applications in Material Science

Q. Can this compound serve as a precursor for functional materials?

Methodological Answer:

  • Coordination Polymers : React with transition metals (e.g., Cu²⁺) via pyrazole’s nitrogen atoms to form MOFs. Nitro groups may enhance porosity .
  • Photocatalysts : Nitro’s electron-withdrawing properties improve charge separation in TiO₂ composites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.